
Spectroscopic Profile of 3,4-Difluoro-2-
methylbenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3,4-Difluoro-2-methylbenzoic acid

Cat. No.: B130253 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3,4-Difluoro-2-methylbenzoic acid, a fluorinated aromatic carboxylic acid, holds significant

interest within pharmaceutical and materials science research. Its structural motifs are pertinent

to the development of novel therapeutic agents and advanced polymers. This technical guide

provides a summary of its key physicochemical properties and outlines the standard

experimental protocols for acquiring its spectroscopic data. While exhaustive experimental

spectra for this specific molecule are not readily available in public databases, this document

furnishes predicted spectral characteristics based on analogous compounds and established

principles of spectroscopy.

Core Physicochemical Data
A summary of the essential physical and chemical properties of 3,4-Difluoro-2-methylbenzoic
acid is presented below.
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Property Value Reference

CAS Number 157652-31-8 [1]

Molecular Formula C₈H₆F₂O₂ [1]

Molecular Weight 172.13 g/mol [1]

Melting Point 152-156 °C [1]

Appearance
White to pale-yellow or gray

powder

Purity Typically >97%

Predicted Spectroscopic Data and Interpretation
Due to the limited availability of published experimental spectra for 3,4-Difluoro-2-
methylbenzoic acid, the following sections provide predicted data based on the analysis of

structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the

aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid.

Aromatic Region (δ 7.0-8.0 ppm): Two signals are expected for the two aromatic protons.

The fluorine substituents will cause complex splitting patterns (doublets of doublets or

triplets).

Methyl Protons (δ 2.2-2.5 ppm): A singlet corresponding to the three protons of the methyl

group is expected in this region.

Carboxylic Acid Proton (δ 10.0-13.0 ppm): A broad singlet characteristic of a carboxylic acid

proton, which is often exchangeable with D₂O.

¹³C NMR (Carbon-13 NMR):
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The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Carbonyl Carbon (δ 165-175 ppm): The carboxylic acid carbonyl carbon will appear as a

singlet in this downfield region.

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic

carbons, with their chemical shifts and splitting patterns influenced by the fluorine and methyl

substituents. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling

constants.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and the

substituted benzene ring.

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

O-H Stretch (Carboxylic Acid) 3300-2500 Broad

C-H Stretch (Aromatic) 3100-3000 Medium

C-H Stretch (Methyl) 2980-2850 Medium

C=O Stretch (Carboxylic Acid) 1710-1680 Strong

C=C Stretch (Aromatic) 1600-1450 Medium-Strong

C-F Stretch 1250-1000 Strong

O-H Bend 1440-1395 Medium

C-O Stretch 1320-1210 Medium

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to yield a molecular ion peak and

characteristic fragmentation patterns.

Molecular Ion (M⁺): A peak at m/z = 172, corresponding to the molecular weight of the

compound.
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Key Fragmentation Pathways:

Loss of a hydroxyl radical (-OH, M-17) to give a fragment at m/z = 155.

Loss of a carboxyl group (-COOH, M-45) to give a fragment at m/z = 127.

Further fragmentation of the aromatic ring.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for solid

aromatic carboxylic acids like 3,4-Difluoro-2-methylbenzoic acid.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆)

in an NMR tube. The choice of solvent can affect the chemical shifts, particularly for the

acidic proton.

Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64 (signal-to-noise dependent).

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-15 ppm.

¹³C NMR:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b130253?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pulse Program: Proton-decoupled experiment.

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent

pellet.

Instrument Parameters (FT-IR):

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty sample compartment should be recorded prior to

sample analysis.

Mass Spectrometry
Sample Introduction and Ionization (EI-MS):

Introduce a small amount of the solid sample into the mass spectrometer, typically via a

direct insertion probe.

Heat the probe to vaporize the sample into the ion source.
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Bombard the gaseous molecules with a beam of electrons (typically 70 eV) to induce

ionization and fragmentation.

Data Acquisition:

Mass Range: Scan a suitable mass-to-charge (m/z) range, for example, m/z 40-300, to

detect the molecular ion and key fragments.

The resulting mass spectrum will be a plot of relative ion abundance versus m/z.

Workflow and Visualization
The general workflow for the spectroscopic analysis of 3,4-Difluoro-2-methylbenzoic acid can

be visualized as follows:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b130253?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation Spectroscopic Analysis Data Acquisition & Interpretation

Solid 3,4-Difluoro-2-
methylbenzoic Acid

Dissolve in
Deuterated Solvent

Prepare KBr Pellet

Direct Insertion Probe

NMR Spectrometer
(¹H and ¹³C)

FT-IR Spectrometer

Mass Spectrometer
(EI-MS)

NMR Spectra
(Chemical Shifts, Splitting)

IR Spectrum
(Functional Groups)

Mass Spectrum
(Molecular Ion, Fragments)

Spectroscopic Evidence

Structural Confirmation

¹H NMR:
Aromatic, Methyl,
& Acidic Protons

Confirmed Structure of
3,4-Difluoro-2-methylbenzoic Acid

¹³C NMR:
Carbonyl & Aromatic

Carbons (C-F Coupling)

IR:
C=O, O-H,

& C-F Vibrations

MS:
Molecular Ion (m/z 172)

& Fragmentation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3,4-Difluoro-2-methylbenzoic
Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b130253#spectroscopic-data-of-3-4-difluoro-2-
methylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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